

"Malic acid 4-Me ester" chemical structure and stereochemistry

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Compound of Interest

Compound Name: *Malic acid 4-Me ester*

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In-Depth Technical Guide: Malic Acid 4-Me Ester

For Researchers, Scientists, and Drug Development Professionals

Abstract

Malic acid 4-Me ester, systematically known as (S)-2-Hydroxybutanedioic acid 4-methyl ester, is a mono-ester derivative of the naturally occurring L-malic acid. This document provides a comprehensive overview of its chemical structure, stereochemistry, and key physicochemical properties. It includes a detailed, albeit general, experimental protocol for its synthesis via selective esterification, alongside a compilation of its spectral data. The stereospecificity of the parent molecule, L-malic acid, imparts distinct chiral properties to the ester, which is of significant interest in stereoselective synthesis and as a chiral building block in drug development.

Chemical Structure and Stereochemistry

Malic acid 4-Me ester possesses a single chiral center at the C2 position, inherited from its precursor, L-malic acid. The designation "(S)" in its systematic name, (S)-2-Hydroxybutanedioic acid 4-methyl ester, denotes the absolute configuration at this stereocenter. The esterification occurs at the C4 carboxylic acid group, which is sterically less hindered than the C1 carboxylic acid adjacent to the hydroxyl group.

Key Structural Features:

- Molecular Formula: C₅H₈O₅[\[1\]](#)[\[2\]](#)
- Molecular Weight: 148.11 g/mol [\[1\]](#)[\[2\]](#)
- CAS Number: 66178-02-7[\[1\]](#)[\[2\]](#)
- Stereochemistry: Typically available as the (S)-enantiomer.

The chemical structure, with particular attention to its stereochemistry, is depicted in the following diagram.

Caption: Chemical structure of (S)-**Malic acid 4-Me ester**.

Physicochemical and Spectral Data

The following table summarizes the key physicochemical and spectral properties of **Malic acid 4-Me ester**. Due to the limited availability of experimental data in peer-reviewed literature, some values are predicted.

Property	Value
Physical State	Crystalline solid
Molecular Formula	C ₅ H ₈ O ₅
Molecular Weight	148.11 g/mol
CAS Number	66178-02-7
Predicted Boiling Point	357.7 ± 27.0 °C
Predicted Density	1.383 ± 0.06 g/cm ³
Predicted pKa	3.49 ± 0.23
Solubility	Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone
Predicted ¹ H NMR	See Table 2
Predicted ¹³ C NMR	See Table 3

Predicted NMR Data

As experimental NMR spectra for **Malic acid 4-Me ester** are not readily available in the public domain, predicted chemical shifts are provided below based on computational models. These predictions serve as a guide for spectral analysis.

Table 2: Predicted ^1H NMR Chemical Shifts for (S)-Malic acid 4-Me ester

Proton	Predicted Chemical Shift (ppm)	Multiplicity
-OH (C2)	Broad singlet	s
H (C2)	~4.4	dd
H (C3a)	~2.8	dd
H (C3b)	~2.7	dd
-OCH ₃	~3.7	s
-COOH (C1)	Broad singlet	s

Table 3: Predicted ^{13}C NMR Chemical Shifts for (S)-Malic acid 4-Me ester

Carbon	Predicted Chemical Shift (ppm)
C1 (-COOH)	~175
C2 (-CHOH-)	~67
C3 (-CH ₂ -)	~38
C4 (-COOCH ₃)	~172
-OCH ₃	~52

Note: Predicted values are based on standard NMR prediction software and may vary from experimental results. Solvent effects can also influence chemical shifts.

Experimental Protocols

Synthesis of (S)-Malic Acid 4-Methyl Ester

The selective esterification of the C4 carboxylic acid of L-malic acid can be challenging due to the presence of two carboxyl groups and a hydroxyl group. A general approach involves the use of a protecting group strategy or carefully controlled reaction conditions to favor mono-esterification at the less sterically hindered carboxyl group. A plausible synthetic workflow is outlined below.



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Caption: General workflow for the synthesis of (S)-**Malic acid 4-Me ester**.

Detailed Methodology (Illustrative):

- **Protection:** L-malic acid is dissolved in a suitable solvent, and a protecting group is introduced to block the more reactive C1-carboxyl and the C2-hydroxyl groups. This could be achieved, for example, by forming a cyclic acetal or ketal.
- **Esterification:** The protected malic acid is then reacted with methanol in the presence of an acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid) or a coupling agent (e.g., DCC/DMAP) to esterify the free C4-carboxyl group. The reaction is typically carried out at reflux or room temperature, depending on the chosen method.
- **Work-up and Purification:** After the reaction is complete, the mixture is worked up by washing with aqueous solutions to remove the catalyst and any unreacted starting materials. The organic layer is dried and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography.
- **Deprotection:** The protecting group is removed under appropriate conditions (e.g., acidic hydrolysis) to yield the final product, (S)-**Malic acid 4-Me ester**.
- **Characterization:** The structure and purity of the final product are confirmed by spectroscopic methods such as NMR (^1H and ^{13}C), mass spectrometry, and IR spectroscopy.

Biological and Pharmacological Significance

The biological role of **Malic acid 4-Me ester** itself is not extensively documented. However, as a derivative of L-malic acid, a key intermediate in the citric acid cycle, it is of interest in metabolic studies. Furthermore, its structural similarity to other biologically active mono-esters, such as monomethyl fumarate (an active metabolite of the multiple sclerosis drug dimethyl fumarate), suggests potential for pharmacological activity.

Further research is warranted to explore the potential of **Malic acid 4-Me ester** in areas such as:

- Metabolic modulation: Investigating its effects on cellular energy metabolism.
- Prodrug design: Utilizing the ester moiety for targeted drug delivery, where the ester is hydrolyzed in vivo to release a pharmacologically active molecule.
- Chiral synthesis: Employing it as a versatile chiral building block for the synthesis of complex molecules with defined stereochemistry.

Conclusion

Malic acid 4-Me ester is a chiral molecule with significant potential in chemical synthesis and drug development. While detailed experimental data remains somewhat scarce in publicly accessible literature, this guide provides a foundational understanding of its structure, properties, and a general synthetic approach. The availability of the (S)-enantiomer from a natural and abundant precursor makes it an attractive target for further investigation by researchers in both academia and industry. The provided predicted spectral data can serve as a useful reference for the characterization of this compound in future studies.

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References

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